REACTION_CXSMILES
|
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][CH2:12][CH2:13][CH2:14][B:15]([OH:17])[OH:16])=[C:4](Cl)[N:3]=1.Cl.[OH-:20].[Na+]>>[OH:16][B:15]([OH:17])[CH2:14][CH2:13][CH2:12][CH2:11][N:8]1[CH:7]=[N:6][C:5]2[C:4](=[O:20])[NH:3][C:2]([NH2:1])=[N:10][C:9]1=2 |f:2.3|
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C2N=CN(C2=N1)CCCCB(O)O)Cl
|
Name
|
2-amino-6-chloro-9-(4-dihydroxyborylbutyl)purine
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C2N=CN(C2=N1)CCCCB(O)O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred in water overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
Water was evaporated under high vacuum, and methanol
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CUSTOM
|
Details
|
to remove the
|
Type
|
WASH
|
Details
|
The remaining solid was washed with water (3×20 mL)
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the product was air-dried for 2 days
|
Duration
|
2 d
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OB(CCCCN1C=2N=C(NC(C2N=C1)=O)N)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |